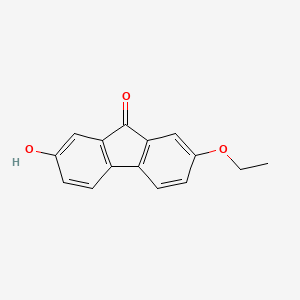
2-ethoxy-7-hydroxy-9H-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-7-hydroxy-9H-fluoren-9-one, also known as EHFL, is a fluorescent compound that has been widely used in scientific research due to its unique properties. EHFL is a derivative of fluorenone, which is a polycyclic aromatic hydrocarbon. EHFL has a molecular formula of C15H12O3 and a molecular weight of 240.26 g/mol.
Wirkmechanismus
2-ethoxy-7-hydroxy-9H-fluoren-9-one works as a fluorescent probe by undergoing a photoinduced electron transfer (PET) process. In the presence of a biomolecule, such as a metal ion or ROS, the PET process is disrupted, resulting in a change in the fluorescence intensity of this compound. The change in fluorescence intensity can be used to detect the presence and concentration of the biomolecule.
Biochemical and Physiological Effects:
This compound has been shown to have low cytotoxicity and is not mutagenic or carcinogenic. This compound has been used in vitro and in vivo to study the effects of metal ions and ROS on cells and tissues. This compound has also been used to study the structure and function of proteins, which can provide insights into the development of new drugs and therapies.
Vorteile Und Einschränkungen Für Laborexperimente
2-ethoxy-7-hydroxy-9H-fluoren-9-one has several advantages for lab experiments, including its high sensitivity, selectivity, and low cost. This compound is also easy to use and can be used in a variety of biological samples. However, this compound has some limitations, including its photobleaching and phototoxicity. This compound can also be affected by pH, temperature, and other environmental factors, which can affect its fluorescence intensity.
Zukünftige Richtungen
There are several future directions for the use of 2-ethoxy-7-hydroxy-9H-fluoren-9-one in scientific research. One direction is the development of new fluorescent probes based on this compound for the detection of other biomolecules, such as nucleic acids and lipids. Another direction is the development of this compound-based imaging techniques for the visualization of biological processes in real-time. Additionally, this compound can be used in combination with other techniques, such as mass spectrometry and X-ray crystallography, to provide a more comprehensive understanding of biological systems.
Synthesemethoden
2-ethoxy-7-hydroxy-9H-fluoren-9-one can be synthesized by the reaction of 7-hydroxyfluorenone with ethyl iodide in the presence of potassium carbonate. The reaction takes place in anhydrous dimethylformamide (DMF) at 100°C for 24 hours. The product is then purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-7-hydroxy-9H-fluoren-9-one has been widely used in scientific research as a fluorescent probe for the detection of various biomolecules. This compound has been used to detect the presence of metal ions, such as copper, iron, and zinc, in biological samples. This compound has also been used to detect the presence of reactive oxygen species (ROS) in cells. Additionally, this compound has been used to study the structure and function of proteins, such as enzymes and receptors.
Eigenschaften
IUPAC Name |
2-ethoxy-7-hydroxyfluoren-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-2-18-10-4-6-12-11-5-3-9(16)7-13(11)15(17)14(12)8-10/h3-8,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLERULOIKJNSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

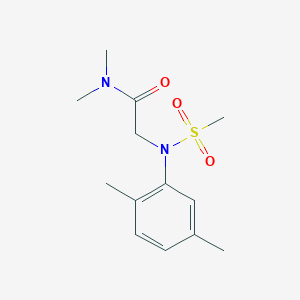

![N-cyclopropyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5704580.png)
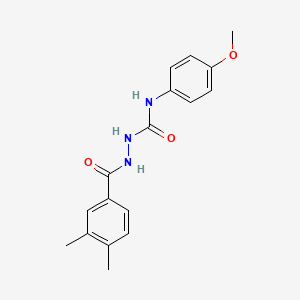
![N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide](/img/structure/B5704594.png)
![5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5704599.png)
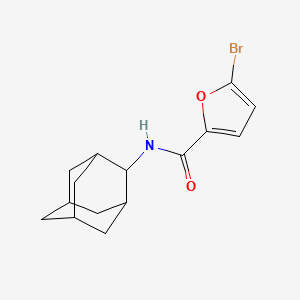
![6-methyl-N'-[(5-methyl-2-furyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5704618.png)
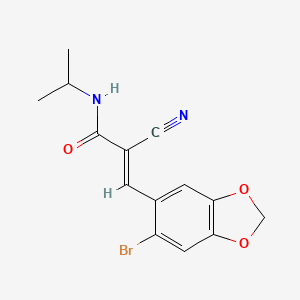
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide](/img/structure/B5704629.png)
![2-(3,4-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5704653.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5704675.png)

